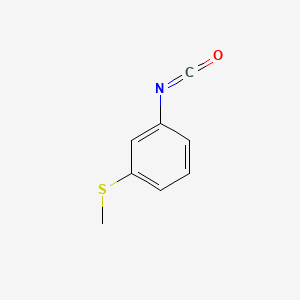

3-(Methylthio)phenyl isocyanate

描述

Overview of Isocyanate Chemistry in Contemporary Research

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. wikipedia.org This group is highly electrophilic, making isocyanates reactive toward a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of their extensive use in polymer chemistry, most notably in the production of polyurethanes. patsnap.comosha.gov The reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl groups) forms the basis for a vast range of polyurethane materials, from flexible and rigid foams to elastomers, coatings, and adhesives. wikipedia.orgnih.govworkplacescientifics.com

Contemporary research in isocyanate chemistry is driven by several key objectives. A significant focus is on enhancing the sustainability of isocyanate-based materials. patsnap.com This includes the development of bio-based isocyanates derived from renewable resources to reduce reliance on petrochemical feedstocks. patsnap.comresearchgate.net Additionally, there is a strong emphasis on improving the environmental and health aspects of isocyanate production and use. patsnap.com This has led to research into safer alternatives to common isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), as well as the development of technologies such as blocked isocyanates and water-dispersible systems to minimize potential hazards. patsnap.comnih.gov Beyond traditional polyurethane applications, researchers are exploring the use of isocyanates in novel areas, such as in the synthesis of new heterocyclic compounds and advanced materials with unique properties. patsnap.comrsc.org

Significance of Sulfur-Containing Organic Compounds in Chemical Science

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, play a crucial role across the landscape of chemical science. taylorandfrancis.com They are found in a wide variety of natural and synthetic materials and are integral to numerous biological processes. nih.govbritannica.com Essential amino acids such as cysteine and methionine, and vital coenzymes like coenzyme A, all contain sulfur, highlighting its importance in living organisms. britannica.comwikipedia.org

In the realm of synthetic chemistry, organosulfur compounds are valued for their diverse reactivity and are widely used as reagents and building blocks for creating new molecules. nih.govwiley.com The ability of sulfur to exist in various oxidation states contributes to the rich and varied chemistry of its compounds. nih.gov This versatility has led to their application in pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.comnih.gov For instance, many important drugs, including penicillin and sulfa drugs, are organosulfur compounds. wikipedia.org Furthermore, synthetic organosulfur compounds are used in the creation of materials like polysulfones and polythiophenes, which possess useful properties such as thermal stability and electrical conductivity. britannica.com The study of organosulfur chemistry continues to be an active area of research, with ongoing efforts to develop new synthetic methods and explore the unique properties of these compounds. nih.govwiley.com

Academic Relevance of 3-(Methylthio)phenyl Isocyanate in Synthetic and Applied Chemistry

This compound emerges as a compound of significant academic interest due to the convergence of the reactive isocyanate functionality and the influential methylthio group. This combination allows for its use as a versatile building block in organic synthesis and as a precursor for materials with specific properties.

The reactivity of the isocyanate group in this compound allows it to participate in a variety of chemical transformations. It readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. wikipedia.orgapolloscientific.co.uk These reactions are fundamental in the synthesis of a wide range of organic molecules and polymers. For example, the reaction with amines can be used to construct complex heterocyclic structures, which are of interest in medicinal chemistry.

The presence of the methylthio group (-SCH3) also imparts distinct characteristics to the molecule. Sulfur-containing groups can influence the electronic properties and reactivity of the aromatic ring. Furthermore, the sulfur atom itself can be a site for further chemical modification, such as oxidation to a sulfoxide (B87167) or sulfone, which can alter the properties of the resulting molecule. nih.gov In materials science, the incorporation of sulfur-containing moieties can be desirable for properties such as improved adhesion or altered refractive index. google.com

Research involving this compound and related sulfur-containing isocyanates often focuses on the synthesis of novel compounds and materials. For instance, sulfur-containing isocyanate compositions have been explored for the preparation of polyurethane/polyurea encapsulated materials. google.com The academic relevance of this compound lies in its potential to serve as a tool for creating new chemical entities with tailored properties, driven by the interplay between the isocyanate and methylthio functional groups.

| Property | Value |

| Molecular Formula | C8H7NOS |

| Molecular Weight | 165.21 g/mol |

| CAS Number | 28479-19-8 |

| Appearance | Clear colorless to yellow to green to pale brown liquid |

| Refractive Index | 1.6000-1.6060 @ 20°C |

Structure

3D Structure

属性

IUPAC Name |

1-isocyanato-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJABLMNBSVKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182708 | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28479-19-8 | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28479-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028479198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-3-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Methylthio Phenyl Isocyanate

Precursor Synthesis and Derivatization Routes to 3-(Methylthio)phenyl Isocyanate

The journey to synthesizing this compound begins with the preparation of its precursors and subsequent chemical transformations. A primary and widely utilized precursor for this and other aryl isocyanates is the corresponding substituted aniline (B41778). asianpubs.org

Preparation from Substituted Anilines via Bis(trichloromethyl) Carbonate (BTC)

A prominent method for the synthesis of aryl isocyanates, including this compound, involves the use of bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC). researchgate.netresearchgate.net This solid, crystalline compound serves as a safer and more manageable alternative to the highly toxic and gaseous phosgene (B1210022). researchgate.netacs.org The reaction entails the treatment of a substituted aniline, in this case, 3-(methylthio)aniline (B157570), with BTC. asianpubs.org

The process is typically carried out in an inert organic solvent, such as 1,2-dichloroethane (B1671644) or monochlorobenzene. researchgate.netgoogle.com The reaction can be facilitated by a catalyst, and the molar ratio of the reactants and the reaction temperature are critical parameters that influence the yield of the final product. google.com For instance, studies on the synthesis of nitrophenyl isocyanates using triphosgene have shown that optimal molar ratios and specific reaction times and temperatures can lead to high yields. researchgate.net The formation of the isocyanate can be monitored using infrared (IR) spectroscopy by observing the characteristic isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the primary amine peak. asianpubs.org

Alternative Synthetic Pathways to Aryl Isocyanates

Beyond the use of BTC, several other synthetic routes to aryl isocyanates have been developed, driven by the desire to avoid hazardous reagents like phosgene. nih.govrsc.org These non-phosgene methods represent a significant area of research in green chemistry. nih.govdigitellinc.com

One major non-phosgene pathway involves the thermal decomposition of carbamates. nih.govresearchgate.netresearchgate.net This two-step process first requires the synthesis of a carbamate (B1207046) from a nitro or amino compound, followed by thermal cracking to yield the isocyanate. nih.govresearchgate.net This method is advantageous as it avoids the use of chlorine, simplifying purification and improving product quality. nih.gov The synthesis of carbamates can be achieved through various means, including the reaction of amines with dimethyl carbonate (DMC) or urea (B33335). nih.gov

Another notable alternative is the Curtius rearrangement, a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate under mild conditions. nih.gov This method has found broad applications in the synthesis of various organic compounds. nih.govorganic-chemistry.org

Furthermore, isocyanates can be synthesized from formamides through catalytic dehydrogenative coupling reactions. acs.org This approach offers a highly atom-efficient alternative by using readily available formamide (B127407) precursors. acs.org The synthesis of isocyanates from carbon dioxide and amines under mild, metal-free conditions has also been developed, presenting an environmentally friendly option. scholaris.ca

Mechanistic Investigations of Isocyanate Formation

Understanding the reaction mechanisms is paramount for optimizing the synthesis of isocyanates. These investigations shed light on the intricate steps involved in both phosgenation and non-phosgenation routes.

Phosgenation and Non-Phosgenation Approaches in Aryl Isocyanate Synthesis

The traditional phosgenation route for producing aryl isocyanates from primary amines involves the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to the isocyanate. google.com While effective, this method generates hydrogen chloride as a byproduct and involves the hazardous chemical, phosgene. google.com Triphosgene, while safer to handle, decomposes into phosgene in the reaction system. google.commdma.ch

Non-phosgene methods circumvent these issues. nih.gov The thermal decomposition of carbamates is a key non-phosgene route. nih.govresearchgate.net The mechanism involves the cleavage of the carbamate to form the isocyanate and an alcohol. researchgate.net Catalysts, such as zinc compounds or montmorillonite (B579905) K-10, can facilitate this decomposition. researchgate.net Other non-phosgene routes include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. nih.gov

Considerations of Reaction Efficiency and Yield in Synthetic Protocols

The efficiency and yield of isocyanate synthesis are influenced by several factors. In the BTC method, the molar ratio of the aniline to BTC and the presence of a catalyst are crucial. google.com For example, a patent describes a method for synthesizing aryl isocyanates with high yields by carefully controlling these parameters. google.com

In non-phosgene routes, particularly the thermal decomposition of carbamates, the choice of catalyst and reaction conditions (temperature, pressure, solvent) plays a significant role in achieving high conversion and yield. nih.gov Composite catalysts are often employed to enhance the yield by adjusting the active metal composition. nih.gov The development of efficient catalyst systems is a central focus of research in this area. nih.gov

Advanced Synthetic Strategies Incorporating the Methylthio Group

The presence of the methylthio group (-SCH3) in this compound introduces specific electronic and steric properties that can be leveraged in advanced synthetic strategies. While the core synthesis follows the general principles for aryl isocyanates, the methylthio group can influence reactivity and open doors for further functionalization.

For instance, the methylthio group is generally well-tolerated in various isocyanate synthesis reactions, including those involving the dehydration of carbamic acids formed from the corresponding aniline and carbon dioxide. scholaris.ca Advanced strategies could involve the selective oxidation of the methylthio group to a sulfoxide (B87167) or sulfone at a later stage to modify the electronic properties of the isocyanate.

Sulfoxidation Reactions in the Presence of Isothiocyanate Moieties

The oxidation of the methylthio group in this compound to the corresponding sulfoxide, 3-(methylsulfinyl)phenyl isocyanate, requires a delicate balance of reactivity. The isocyanate group is sensitive to many oxidizing agents and reaction conditions. noaa.gov Therefore, the development of mild and highly chemoselective oxidation methods is paramount.

While specific studies on the direct sulfoxidation of this compound are not extensively documented in publicly available literature, general methodologies for the selective oxidation of thioethers to sulfoxides offer potential pathways. These methods often employ reagents that are selective for sulfur oxidation over other potentially reactive functional groups.

One promising approach involves the use of hydrogen peroxide in the presence of a suitable catalyst. For instance, Mn2ZnO4 spinel nanoparticles have been demonstrated as a heterogeneous catalyst for the selective oxidation of various sulfides to their corresponding sulfoxides with hydrogen peroxide in ethanol. jsynthchem.com This method is noted for its high yield and selectivity, proceeding under ambient temperature. jsynthchem.com Another catalytic system utilizes mesoporous graphitic carbon nitride (mpg-C3N4) as a metal-free, heterogeneous photocatalyst for the selective oxidation of sulfides with molecular oxygen, which can be accelerated by the presence of aldehydes. researchgate.net

Furthermore, sodium percarbonate in the presence of a molybdenum salt catalyst has been patented as a method for the oxidation of a thioether group to a sulfoxide group in various compounds. google.com The use of diphenyl sulfoxide in combination with triflic anhydride (B1165640) has also been shown to mediate the oxidation of thioglycosides to sulfoxides under anhydrous conditions, a process that involves an oxodisulfonium dication intermediate. nih.gov

The applicability of these methods to this compound would depend on the inertness of the isocyanate group under the specific reaction conditions. The table below outlines hypothetical reaction conditions for the sulfoxidation of this compound based on established general methods.

| Oxidizing Agent | Catalyst | Solvent | Temperature | Potential Outcome |

| Hydrogen Peroxide | Mn2ZnO4 nanoparticles | Ethanol | Room Temperature | 3-(Methylsulfinyl)phenyl isocyanate |

| Oxygen (O2) | mpg-C3N4 / Aldehyde | Acetonitrile | Room Temperature | 3-(Methylsulfinyl)phenyl isocyanate |

| Sodium Percarbonate | Molybdenum salt | Acetonitrile/Water | Room Temperature | 3-(Methylsulfinyl)phenyl isocyanate |

This table represents a theoretical application of known sulfoxidation methods to this compound. Experimental validation is required to confirm the feasibility and efficiency of these reactions.

Selective Methylthio-Group Functionalization in Complex Systems

The selective functionalization of the methylthio group in this compound, without engaging the isocyanate, presents another significant synthetic hurdle. This requires reagents that are specifically targeted towards the sulfur atom or the adjacent methyl group, while being unreactive towards the highly electrophilic isocyanate.

Research into the direct functionalization of thioethers in complex molecules has explored various strategies. One such strategy is C-H functionalization, which could potentially be applied to the methyl group of the methylthio substituent. pku.edu.cn However, the development of catalysts that can selectively activate a specific C-H bond in the presence of a reactive isocyanate group is a complex challenge.

Another potential avenue for functionalization is through the "thiol-isocyanate click reaction." acs.orgrsc.orgacs.org This reaction typically involves the addition of a thiol to an isocyanate to form a thiocarbamate. While this reaction itself does not directly functionalize the methylthio group of this compound, it highlights the high reactivity of isocyanates towards thiols. This reactivity profile underscores the difficulty of performing other transformations at the sulfur center without interference from the isocyanate.

Protecting the isocyanate group could be a viable strategy to allow for the functionalization of the methylthio group. For instance, the isocyanate could be temporarily converted to a less reactive derivative, such as a carbamate, allowing for subsequent reactions on the methylthio group. The protecting group could then be removed to regenerate the isocyanate. However, the development of protecting group strategies that are orthogonal to the desired methylthio functionalization reactions is crucial.

Given the challenges, the selective functionalization of the methylthio group in this compound remains an area that requires further research and development of novel synthetic methodologies.

Chemical Reactivity and Derivatization Studies of 3 Methylthio Phenyl Isocyanate

Nucleophilic Addition Reactions with 3-(Methylthio)phenyl Isocyanate

The core reactivity of this compound lies in the susceptibility of the central carbon atom of the isocyanate group to nucleophilic attack. This leads to the formation of a variety of addition products, with the specific outcome dependent on the nature of the nucleophile.

The reaction between an isocyanate and an amine is a rapid and highly efficient process that yields N,N'-substituted ureas. wikipedia.orgnih.gov When this compound reacts with a primary or secondary amine, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea (B33335) linkage. The reaction is typically exothermic and proceeds readily without the need for a catalyst, often carried out in solvents like THF or DMF at room temperature. nih.gov

If a diamine is used in the reaction with this compound, or if a diisocyanate is reacted with a compound containing two or more amine groups, a step-growth polymerization occurs. researchgate.net This process leads to the formation of long polymer chains known as polyureas. researchgate.netpku.edu.cn These polymers are known for their excellent durability and resistance to various environmental factors. researchgate.net The synthesis of polyurea involves the polyaddition of the isocyanate and polyamine components, each having a functionality of at least two. researchgate.net

Table 1: Urea and Polyurea Formation from this compound

| Reactant | Product Type | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amine | Substituted Urea | Ar-NCO + R-NH₂ → Ar-NH-C(O)-NH-R |

Ar represents the 3-(Methylthio)phenyl group.

The reaction of this compound with alcohols leads to the formation of carbamates, commonly known as urethanes. apolloscientific.co.uknih.gov This nucleophilic addition involves the attack of the alcohol's oxygen atom on the isocyanate's central carbon. nih.gov The reaction is generally quantitative and highly exothermic. nih.gov While it can proceed without a catalyst, the rate can be significantly influenced by the choice of solvent and the presence of catalysts. apolloscientific.co.uk Kinetic studies on similar systems, like phenyl isocyanate and various alcohols, have shown that the reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state. apolloscientific.co.uk

When a di- or polyisocyanate is treated with a diol or polyol, the resulting polymerization forms polyurethane. pku.edu.cnnoaa.gov This is a cornerstone reaction in the polymer industry. apolloscientific.co.uk The properties of the resulting polyurethane can be tailored based on the structure of the isocyanate and the polyol used. organic-chemistry.org For instance, the reaction of this compound with a suitable diol would yield a polyurethane with specific thermal and mechanical properties influenced by the methylthio-substituted aromatic ring. The formation of allophanates can occur if there is an excess of isocyanate, where the urethane (B1682113) linkage further reacts with another isocyanate molecule. acs.org

Table 2: Urethane and Polyurethane Formation from this compound

| Reactant | Product Type | General Reaction Scheme |

|---|---|---|

| Alcohol | Urethane (Carbamate) | Ar-NCO + R-OH → Ar-NH-C(O)-O-R |

Ar represents the 3-(Methylthio)phenyl group.

Thiols, being soft nucleophiles, readily react with isocyanates in a "click" reaction to form thiocarbamates. This reaction is highly efficient and can be catalyzed by bases. The reaction of this compound with a thiol would proceed via the attack of the sulfur atom on the electrophilic carbon of the isocyanate group. Studies on the reaction of phenyl isocyanate with various thiols have shown that the reaction rate is first order with respect to the concentrations of the isocyanate, thiol, and a tertiary amine catalyst. The reactivity is also influenced by the solvent, with more ionizing solvents facilitating the reaction.

The reaction of isocyanates with oximes yields oxime-carbamates. pku.edu.cn This reaction can proceed without a catalyst and is notable for its potential reversibility at elevated temperatures, which is a feature of dynamic covalent chemistry. pku.edu.cn Kinetic studies using model systems have demonstrated that the oxime-urethanation reaction is first-order with respect to both the isocyanate and the oxime. pku.edu.cn The reaction of this compound with an oxime would provide a route to oxime-carbamate derivatives, and if a dioxime is used, it could lead to the formation of poly(oxime-urethane)s. pku.edu.cn

Table 3: Reactions with Thiols and Oximes

| Nucleophile | Product | General Reaction Scheme |

|---|---|---|

| Thiol | Thiocarbamate | Ar-NCO + R-SH → Ar-NH-C(O)-S-R |

Ar represents the 3-(Methylthio)phenyl group.

Isocyanates, including this compound, are sensitive to moisture and react with water. pku.edu.cn The initial reaction is a nucleophilic addition of water to the isocyanate group, which forms an unstable carbamic acid intermediate. This carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂) and yielding a primary amine corresponding to the original isocyanate (in this case, 3-(methylthio)aniline). wikipedia.orgpku.edu.cnapolloscientific.co.uk

The amine produced is itself a nucleophile and can react with another molecule of this compound. This subsequent reaction results in the formation of a symmetrical disubstituted urea (1,3-bis(3-(methylthio)phenyl)urea). This two-step process—hydrolysis followed by amine addition—is a common side reaction when working with isocyanates in non-anhydrous conditions and is responsible for the formation of insoluble urea by-products. The evolution of CO₂ gas can cause pressure buildup in sealed containers. pku.edu.cn

Table 4: Reaction of this compound with Water

| Step | Reaction | By-product |

|---|---|---|

| 1. Hydrolysis | Ar-NCO + H₂O → [Ar-NH-C(O)OH] (unstable) → Ar-NH₂ + CO₂ | Carbon Dioxide (CO₂) |

Ar represents the 3-(Methylthio)phenyl group.

Cycloaddition Reactions Involving this compound as a Dienophile

Beyond nucleophilic additions, the isocyanate group can participate in pericyclic reactions, most notably cycloadditions.

In the context of Diels-Alder reactions, isocyanates can function as dienophiles due to the presence of the N=C double bond. pku.edu.cn They can react with conjugated dienes to form six-membered heterocyclic rings. While the carbon-carbon double bond of the dienophile is typically electron-deficient for a favorable reaction with a standard diene, the reactivity of the isocyanate's N=C bond allows it to participate in these [4+2] cycloaddition reactions. The reaction of this compound with a suitable diene, for example, would be expected to yield a tetrahydropyridinone derivative after tautomerization of the initial cycloadduct. The specific conditions and regioselectivity of such a reaction would depend on the electronic nature of the diene and the reaction conditions employed.

Polymerization Reactions Mediated by this compound

The polymerization involving isocyanates, such as this compound, typically proceeds through step-growth polymerization mechanisms. The kinetics of these reactions are influenced by several factors including the solvent, catalyst, and the nature of the co-reactant. For instance, the reaction of phenyl isocyanate with alcohols to form urethanes is affected by the dielectric constant and hydrogen bonding character of the solvent. researchgate.net The reaction order can also vary depending on the solvent's properties. researchgate.net

In the formation of polyurethanes, the reaction between an isocyanate and a polyol is a key step. The kinetics of this curing reaction can be complex and may be studied using techniques like non-isothermal differential scanning calorimetry (DSC). mdpi.com For MDI-based polyurethane elastomers, the curing reaction can exhibit a change in reaction order and may be described by an autocatalytic model. mdpi.com The activation energy of the polymerization can be determined using methods such as the Kissinger method. mdpi.com

The reaction of isocyanates with thiols, which is relevant to the methylthio group in the target molecule, is also subject to kinetic control. The tertiary amine-catalyzed reaction of phenyl isocyanate with various thiols has been shown to be first order with respect to the concentrations of the isocyanate, thiol, and amine catalyst. researchgate.net The catalytic activity of tertiary amines varies, with triethylenediamine being a more effective catalyst than pyridine (B92270) or quinoline. researchgate.net

Polyureas are a significant class of polymers formed from the reaction of isocyanates with amines. google.com The reaction of this compound with a suitable polyamine would lead to the formation of a polyurea. These polymers are known for their use in coatings and elastomers. The general synthesis involves the condensation reaction of a polyisocyanate with a resin that can contain amine-substituted aromatics or aliphatic amines. google.com

The properties of the resulting polyurea can be tailored by the choice of the isocyanate and the amine curative. For example, polyurethane-polyurea polymers can be prepared by reacting a polyisocyanate prepolymer with an isocyanate-reactive component that may include diamines like diaminodiphenylmethane or di-(methylthio)toluenediamine. google.com The formation of polyurea and polythiourea coatings can be achieved by reacting an isocyanate component with an amine component, and potentially a sulfur-containing compound. google.com

An alternative, isocyanate-free method for synthesizing polyureas involves the melt polycondensation of urea with diamines. researchgate.net This process avoids the direct use of isocyanates but generates urea linkages characteristic of these polymers. researchgate.net

| Reactants | Polymer Type | Key Findings |

| Isocyanate and Polyol | Polyurethane | The reaction kinetics are influenced by solvent and catalysts. The curing process can be complex, sometimes following an autocatalytic model. researchgate.netmdpi.com |

| Isocyanate and Polyamine | Polyurea | Forms the basis of many coatings and elastomers. The properties are tunable based on the specific monomers used. google.comgoogle.com |

| Isocyanate, Amine, and Thiol | Polyurea/Polythiourea | Creates hybrid polymers with potentially optimized properties for coatings. google.com |

| Urea and Diamine | Polyurea (Isocyanate-free) | An alternative synthetic route using melt polycondensation to form elastomeric polyureas. researchgate.net |

Reactivity in Radical Processes

Isocyanides, which are isoelectronic with isocyanates, are known to react with heteroatom radicals. nih.gov These reactions typically involve the addition of a heteroatom-centered radical to the isocyano group, which results in the formation of an imidoyl radical. beilstein-journals.orgbeilstein-journals.org This imidoyl radical is a key intermediate that can undergo further reactions. beilstein-journals.orgbeilstein-journals.org

Several methods can be used to generate the initial heteroatom radicals, including the thermal decomposition of initiators like 2,2'-azobis(isobutyronitrile) (AIBN) to abstract a hydrogen atom, or the homolysis of a heteroatom-heteroatom bond through heat or photoirradiation. beilstein-journals.orgnih.gov For example, a thiyl radical (RS•) can be generated and added to an isocyanide to produce a thioimidoyl radical. nih.gov While the direct radical addition to isocyanates is less commonly studied, the principles from isocyanide chemistry provide a framework for understanding potential radical reactions of this compound.

A significant reaction pathway for the intermediate imidoyl radicals is intramolecular trapping and cyclization. beilstein-journals.orgnih.gov In a molecule containing both an isocyano group and a suitable internal trap, the initially formed imidoyl radical can be captured intramolecularly. A highly relevant example is the trapping of an imidoyl radical by a methylthio group. beilstein-journals.org This suggests that if a radical were to add to the isocyanate group of this compound, the resulting radical intermediate could potentially be trapped by the neighboring methylthio group, leading to a cyclized product.

Radical cyclization of molecules containing an isocyano group and an ortho-alkenyl or aryl group can lead to the formation of nitrogen-containing fused heterocycles. beilstein-journals.orgnih.gov For instance, the radical cyclization of 2-isocyanobiarenes is a method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.org This proceeds through the formation of an imidoyl radical which then adds to the adjacent aryl ring. beilstein-journals.org Similarly, a silver-promoted intramolecular trapping of spiro radicals has been developed to produce complex spirocyclic products, demonstrating the utility of intramolecular radical cyclization in synthesis. nih.gov

| Radical Process | Description | Potential Outcome for this compound |

| Heteroatom Radical Addition | A heteroatom-centered radical adds to the isocyanate group. | Formation of an intermediate radical species on the isocyanate carbon. beilstein-journals.orgbeilstein-journals.org |

| Intramolecular Trapping | The intermediate radical is captured by a functional group within the same molecule. | The methylthio group could act as an internal trap for the radical intermediate. beilstein-journals.org |

| Cyclization | The intramolecular trapping leads to the formation of a new ring. | Formation of a sulfur-containing heterocyclic compound. beilstein-journals.orgnih.gov |

Applications in Organic Synthesis and Materials Science

Role as a Coupling Reagent in Complex Molecule Synthesis

The primary function of 3-(Methylthio)phenyl isocyanate as a coupling reagent lies in its ability to link molecules that possess active hydrogen atoms, such as amines and alcohols. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, leading to the formation of stable urea (B33335) or urethane (B1682113) (carbamate) linkages, respectively. This reaction provides a straightforward method for covalently connecting different molecular fragments.

The synthesis of 1,3-disubstituted ureas is a prominent example of this coupling capability. In a typical reaction, an amine is added to the isocyanate, resulting in the formation of a new carbon-nitrogen bond. This strategy has been employed to create complex molecules with potential biological activity, such as inhibitors for enzymes like soluble epoxide hydrolase (sEH). nih.govnih.gov For instance, various aryl isocyanates are reacted with aryl amines to produce a library of diaryl urea derivatives. asianpubs.org The reaction of this compound with a primary or secondary amine would proceed under similar conditions to yield the corresponding N-[3-(methylthio)phenyl]urea derivative, effectively coupling the two starting materials.

| Coupling Reaction Type | Nucleophile | Resulting Linkage | Product Class |

| Urea Formation | Primary or Secondary Amine (R-NH₂) | -NH-CO-NH- | 1,3-Disubstituted Urea |

| Urethane Formation | Alcohol (R-OH) | -O-CO-NH- | N-Aryl Carbamate (B1207046) |

Synthesis of Biologically Active Compounds Incorporating the this compound Moiety

The 3-(methylthio)phenyl motif appears in various compounds of biological significance. The isocyanate derivative is a key building block for introducing this specific chemical entity into larger molecules.

Phenylurea compounds represent a major class of herbicides that function by inhibiting photosynthesis in target weed species. nih.gov These herbicides are typically synthesized through the reaction of a substituted phenyl isocyanate with an amine. The structural diversity of these herbicides is achieved by varying the substituents on both the phenyl ring and the amine.

This compound is a direct precursor to phenylurea herbicides that feature a methylthio group at the 3-position of the phenyl ring. A notable example is Methiuron, a non-crop herbicide. Its synthesis involves the reaction of this compound with dimethylamine. This reaction exemplifies the role of the isocyanate as a crucial intermediate in the production of agrochemicals.

| Herbicide Name (or structural type) | Isocyanate Precursor | Amine Reactant |

| Methiuron | This compound | Dimethylamine |

| Diaryl Ureas | Substituted Phenyl Isocyanate | Substituted Aniline (B41778) |

Heterocyclic compounds are central to medicinal chemistry, and the development of new methods for their synthesis is an active area of research. Isocyanates are valuable precursors in cycloaddition reactions for constructing various heterocyclic rings. nih.gov Formal [3+3] cycloaddition reactions, for example, can be used to build six-membered heterocyclic systems. nih.gov In these reactions, the isocyanate or a related 1,3-dipole reacts with another three-atom component to form the ring.

While specific examples detailing the use of this compound in these reactions are not extensively published, its chemical nature makes it a suitable candidate for such transformations. For instance, the reaction of an isocyanate with an azomethine imine can lead to the formation of bicyclic pyrazolidinone derivatives. nih.gov The participation of this compound in similar cycloadditions would provide a direct route to novel heterocyclic structures containing the methylthiophenyl moiety.

Isocyanates are used to modify amino acids and peptides, creating analogues with altered properties. When an isocyanate reacts with the N-terminal amine of a peptide or the amino group of an amino acid, it forms a urea linkage in place of the natural peptide bond. nih.gov This modification can impact the molecule's conformation, stability, and biological activity.

Studies have been conducted on the reaction of aryl isocyanates with amino acids and tripeptides to form N-carbamoyl adducts. nih.gov For example, 4-methylphenyl isocyanate has been shown to react with the N-terminal valine of a tripeptide. By analogy, this compound can be used as a reagent to create peptide analogues containing the N-[3-(methylthio)phenyl]carbamoyl group. This provides a method for systematically altering peptide structures to probe their function or develop new therapeutic leads.

| Reactant | Isocyanate | Product Type |

| L-Valine | 4-Methylphenyl isocyanate | N-(4-methylphenyl)carbamoyl-L-valine nih.gov |

| L-Aspartic Acid | 4-Methylphenyl isocyanate | N-(4-methylphenyl)carbamoyl-L-aspartic acid nih.gov |

| Valyl-glycyl-glycine | 4-Methylphenyl isocyanate | N-(4-methylphenyl)carbamoyl-L-valyl-glycyl-glycine nih.gov |

This table presents analogous reactions with a similar isocyanate to illustrate the chemical principle.

Derivatization in Analytical Chemistry

In analytical techniques like gas chromatography (GC), compounds must be sufficiently volatile and thermally stable to be analyzed effectively. Many compounds, particularly those with polar functional groups like alcohols and amines, exhibit poor chromatographic behavior, leading to issues such as peak tailing and low sensitivity. gcms.cznih.gov Derivatization is a chemical modification process used to convert these problematic analytes into more suitable forms for analysis. gcms.cz

This compound is employed as a derivatizing reagent for GC analysis. It reacts with active hydrogen-containing functional groups, such as the hydroxyl (-OH) group of alcohols or the amino (-NH₂) group of amines. This reaction replaces the polar hydrogen with the nonpolar 3-(methylthio)phenylcarbamoyl group, which increases the analyte's volatility and improves its chromatographic properties. This allows for more accurate and sensitive quantification by GC, often coupled with mass spectrometry (GC-MS). nih.gov While various reagents are available for this purpose, the choice often depends on the specific analyte and the desired detector response. nih.gov

Gas Chromatography (GC) Derivatizing Reagent

This compound is utilized as a derivatizing reagent in gas chromatography (GC) to enhance the detectability and chromatographic behavior of certain analytes. The isocyanate group (-N=C=O) of the reagent reacts with active hydrogen atoms present in functional groups such as alcohols, phenols, and amines. This reaction leads to the formation of more stable, less polar, and more volatile derivatives, which are more amenable to GC analysis. The incorporation of the sulfur-containing phenyl group can also be advantageous for specific detectors, such as the flame photometric detector (FPD) or a mass spectrometer, by providing a unique mass fragmentation pattern or a specific elemental response.

While specific, detailed research findings on the extensive application of this compound as a GC derivatizing reagent are not widely available in publicly accessible literature, its utility is noted by chemical suppliers. The primary application involves the conversion of polar analytes into derivatives with improved chromatographic properties.

General Reaction Scheme:

Analyte-XH + 3-(CH₃S)C₆H₄NCO → Analyte-X-C(O)NH-C₆H₄(3-SCH₃)

Where -XH can be -OH (alcohols, phenols) or -NHR (primary and secondary amines).

The resulting urethane or urea derivatives typically exhibit increased thermal stability and volatility, leading to improved peak shapes and resolution in GC analysis.

Liquid Chromatography (LC) Derivatization for Enhanced Detection

In the realm of liquid chromatography (LC), derivatization is a key strategy to improve the detection of compounds that lack a strong chromophore or fluorophore, or that exhibit poor ionization efficiency in mass spectrometry (MS). Isocyanates, as a class of reagents, are known to react with a variety of functional groups, including hydroxyl and amino groups, to form derivatives with enhanced detection characteristics.

Although specific studies detailing the use of this compound for LC derivatization are not prevalent in the reviewed literature, the general principles of isocyanate derivatization are well-established. The reaction of an isocyanate with an analyte containing a hydroxyl or amino group introduces a phenyl group into the analyte molecule. This phenyl group can significantly enhance the ultraviolet (UV) absorbance of the derivative, allowing for sensitive detection using a standard UV detector.

For instance, the derivatization of non-UV-absorbing alcohols or amines with this compound would yield urethane or urea derivatives, respectively. These derivatives, now containing the phenyl ring from the reagent, would be readily detectable by UV spectrophotometry.

Hypothetical Application Data for LC Derivatization:

The following table illustrates the potential impact of derivatization with this compound on the UV detection of a hypothetical aliphatic alcohol and amine.

| Analyte | Original λmax (nm) | Derivative with this compound | Potential λmax (nm) of Derivative |

| Aliphatic Alcohol | < 200 | Urethane | ~254 |

| Aliphatic Amine | < 200 | Urea | ~254 |

This derivatization strategy would be particularly useful for the analysis of compounds such as fatty alcohols, aliphatic amines, and other biomolecules that are challenging to detect directly by UV-based LC methods. The introduction of the 3-(methylthio)phenyl group could also potentially enhance the ionization efficiency of the analytes in LC-MS applications, leading to lower detection limits.

Toxicological and Environmental Research Perspectives

Mechanisms of Toxicity and Biological Interactions

The toxicity of isocyanates, including 3-(Methylthio)phenyl isocyanate, is primarily driven by the high reactivity of the isocyanate functional group (-NCO) with nucleophiles present in biological systems.

Exposure to isocyanates is a well-documented cause of occupational respiratory diseases. nih.govnih.gov The primary effects on the respiratory tract are multifaceted and can manifest in several ways. Inhalation can lead to direct irritation of the mucous membranes in the nose, throat, and lungs. osha.govca.gov

The principal respiratory health effects linked to isocyanate exposure include:

Chemical Bronchitis and Pneumonitis : Acute high-level exposure can cause inflammation of the airways and lung tissue. nih.gov

Occupational Asthma : Isocyanates are potent pulmonary sensitizers, capable of inducing an allergic-type asthma in susceptible individuals, often referred to as "isocyanate asthma". nih.govosha.gov Once an individual is sensitized, even minuscule exposures can trigger a severe asthmatic reaction, characterized by chest tightness, wheezing, and shortness of breath. ca.gov3m.com

Hypersensitivity Pneumonitis : This is a rarer, flu-like illness that involves inflammation of the alveoli in the lungs. nih.govnih.gov

Nonspecific Airways Disease : Chronic exposure may lead to the development of chronic bronchitis and a general decline in lung function. nih.gov

These effects are a result of the isocyanate group reacting with biological molecules in the respiratory tract, leading to inflammation and immunological responses. nih.gov

Skin contact is a significant route of exposure to isocyanates. dermnetnz.orgnumberanalytics.com This exposure can lead to both local and systemic health effects.

Irritant Contact Dermatitis : Direct contact can cause skin irritation, presenting as redness, itching, and burning sensations. dermnetnz.orgnumberanalytics.com

Allergic Contact Dermatitis : Isocyanates can act as haptens, small molecules that can elicit an immune response only when attached to a large carrier such as a protein. dermnetnz.org Skin exposure can initiate a Type IV hypersensitivity reaction, resulting in allergic contact dermatitis, which may manifest as erythema, pruritus, and vesicular dermatitis on exposed areas like the hands and forearms. dermnetnz.org

Respiratory Sensitization via Dermal Exposure : A growing body of evidence from animal and human studies suggests that skin exposure can lead to systemic sensitization. dermnetnz.orgnih.gov This means that initial contact with the skin can sensitize an individual, such that subsequent inhalation exposure, even at very low levels, can trigger isocyanate asthma. dermnetnz.org

The process of sensitization is permanent, and once it occurs, individuals may experience severe reactions upon re-exposure. saif.com

The electrophilic nature of the isocyanate group facilitates its reaction with nucleophilic sites on essential biopolymers, which is a key mechanism of its toxicity.

Protein Interactions : Isocyanates readily react with functional groups on proteins, such as the amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues. nih.gov This can alter the protein's structure and function. For example, isocyanates have been shown to inhibit cholinesterases, a family of enzymes critical for nervous system function. nih.gov This interaction is often reversible. nih.gov

DNA Interactions : Research has demonstrated that isocyanates can form adducts with DNA. nih.gov Specifically, studies on related compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate have shown the formation of adducts with deoxyadenosine, deoxyguanosine, and deoxycytidine. nih.gov The formation of DNA adducts is a critical step in the initiation of mutagenesis and carcinogenesis, as these adducts can lead to errors during DNA replication if not repaired.

| Biopolymer | Type of Interaction | Potential Consequence |

| Proteins | Covalent bonding with amino and sulfhydryl groups | Altered protein structure and function, enzyme inhibition (e.g., cholinesterase) |

| DNA | Formation of adducts with nucleobases (e.g., adenine, guanine, cytosine) | Potential for mutations and genotoxicity |

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of this compound are governed by its chemical properties and its interaction with environmental compartments.

Isocyanates are highly reactive towards water, undergoing hydrolysis. americanchemistry.com This is a primary degradation pathway in aqueous environments.

The reaction proceeds in steps:

The isocyanate group reacts with water to form an unstable carbamic acid intermediate. copernicus.org

The carbamic acid then rapidly decomposes, releasing carbon dioxide and forming the corresponding amine. In the case of this compound, this would be 3-(methylthio)aniline (B157570).

The rate of hydrolysis can be influenced by several factors. The reaction is subject to acid catalysis. copernicus.org Studies on phenyl isocyanate have shown that the reaction mechanism can be complex, potentially involving clusters of water molecules that facilitate the nucleophilic attack on the isocyanate's carbon atom. acs.orgchemrxiv.org Aryl isocyanates, such as phenyl isocyanate, tend to hydrolyze significantly faster than alkyl isocyanates. nih.gov

Key photodegradation processes for related compounds include:

Oxidation of the Sulfur Atom : A common pathway for aromatic sulfur compounds is the photooxidation of the sulfur atom. acs.org The sulfide (B99878) group (-S-) can be oxidized to a sulfoxide (B87167) (-SO-) and further to a sulfone (-SO₂). researchgate.netnih.gov This process can alter the compound's solubility and toxicity.

Ring Opening : For some polycyclic aromatic sulfur heterocycles, a major reaction is the opening of one of the aromatic rings upon photooxidation. acs.org

Complete Degradation : Studies on natural organic sulfur compounds in the presence of sunlight and iron have shown that a significant portion can be entirely degraded, potentially leading to the release of sulfate. nih.gov

The photostability of these compounds can vary greatly. Some aromatic sulfoxides and sulfones exhibit high photochemical stability, while others degrade rapidly upon exposure to UV light. nih.gov The specific degradation pathway for this compound would likely involve a combination of these processes, influenced by environmental conditions such as the presence of photosensitizers and the wavelength of light.

| Degradation Pathway | Description | Resulting Products (Inferred for this compound) |

| Hydrolysis | Reaction with water in aqueous environments. americanchemistry.com | 3-(Methylthio)aniline and Carbon Dioxide |

| Photodegradation | Transformation induced by sunlight. researchgate.netacs.org | Potential for oxidation to 3-(Methylsulfinyl)phenyl isocyanate or 3-(Methylsulfonyl)phenyl isocyanate; possible ring-opening products. |

Metabolite Formation and Environmental Persistence

The environmental fate and persistence of this compound are largely dictated by its reactivity, particularly with water and nucleophilic substances. Isocyanates, in general, are known to react with water, a process known as hydrolysis. rsc.org This reaction initially forms a carbamic acid, which is unstable and subsequently decomposes to an amine and carbon dioxide. In the case of this compound, hydrolysis would lead to the formation of 3-(methylthio)aniline. This primary aromatic amine can then react with remaining isocyanate groups to form substituted urea (B33335) compounds. researchgate.net

In biological systems, isocyanates are highly reactive towards nucleophilic functional groups present in biomolecules, such as the primary amine groups in proteins and the thiol group of glutathione (B108866). researchgate.net The reaction with glutathione is particularly significant as it represents a major detoxification pathway. researchgate.net This reaction is known to be extremely rapid, often out-competing hydrolysis. researchgate.net The resulting thiocarbamate adduct is more water-soluble, facilitating its excretion from the body. researchgate.net

The persistence of this compound in the environment is expected to be low due to its high reactivity. fishersci.comfishersci.be It is sensitive to moisture and will readily hydrolyze in water or moist soil. fishersci.comfishersci.beapolloscientific.co.uk The primary degradation products, 3-(methylthio)aniline and its corresponding urea derivatives, will then be subject to further environmental degradation processes. The ultimate fate of these metabolites would involve microbial degradation, although specific data on the biodegradation of these particular compounds is limited.

The thermal decomposition of isocyanates can produce toxic fumes, including nitrogen oxides, hydrogen cyanide, and carbon monoxide. safeworkaustralia.gov.au While research into the thermal decomposition of this compound specifically is not detailed, studies on similar carbamates, which are precursors to isocyanates, indicate that thermal cleavage to the corresponding isocyanate and alcohol occurs at elevated temperatures. mdpi.comresearchgate.net

Occupational Exposure and Safety Considerations in Research Settings

Working with this compound in a research setting necessitates strict adherence to safety protocols due to its hazardous properties. apolloscientific.co.ukfishersci.com3m.com This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. nih.gov It is also known to cause skin and serious eye irritation. nih.gov Furthermore, there is a risk of it causing allergy or asthma-like symptoms or breathing difficulties if inhaled. nih.gov

Engineering Controls: The primary method for minimizing exposure is through engineering controls. osha.gov This includes working in a well-ventilated area, preferably within a fume hood, to control airborne concentrations. apolloscientific.co.uksafeworkaustralia.gov.au For processes that may generate significant vapors or aerosols, enclosed systems or automated handling should be considered. safeworkaustralia.gov.au

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this chemical. apolloscientific.co.ukfishersci.com This includes:

Eye and Face Protection: Chemical safety goggles or a face shield to prevent contact with the eyes. apolloscientific.co.uk3m.com

Skin Protection: Protective gloves and clothing are essential to prevent skin contact. apolloscientific.co.uk3m.comnj.gov The choice of glove material should be based on an assessment of the specific laboratory operations.

Respiratory Protection: In situations where ventilation is inadequate or there is a potential for exceeding exposure limits, respiratory protection is required. apolloscientific.co.uk3m.comnj.gov A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. nj.gov For potential exposures above 3 ppm for methyl isocyanate, a self-contained breathing apparatus is recommended. nj.gov

Handling and Storage:

Avoid all personal contact with the substance, including inhalation of vapors. apolloscientific.co.uk

Keep the container tightly closed and store in a cool, well-ventilated place, away from heat and ignition sources. apolloscientific.co.ukfishersci.com3m.com

The compound is moisture-sensitive and should be stored under an inert gas like argon. apolloscientific.co.uk

It is incompatible with strong oxidizing agents, amines, alcohols, acids, and bases. researchgate.netapolloscientific.co.uk3m.com

Do not eat, drink, or smoke in areas where this chemical is handled or stored. apolloscientific.co.uk3m.com

Spill Management: In the event of a spill, all ignition sources should be removed, and the area should be evacuated. apolloscientific.co.uk For small spills, absorb the material with an inert substance like sand or vermiculite (B1170534) and place it in a suitable, labeled container for disposal. apolloscientific.co.uk For larger spills, dike the area to prevent spreading and decontaminate with a suitable solution, such as a mixture of ethanol, ammonia, and water. apolloscientific.co.uk

Exposure Limits: While specific occupational exposure limits (OELs) for this compound have not been established, guidelines for other isocyanates, such as methyl isocyanate (MIC), provide a reference point. For MIC, the OSHA permissible exposure limit (PEL) and the ACGIH threshold limit value (TLV) are both 0.02 ppm as an 8-hour time-weighted average (TWA). nj.gov Given the similar hazards, exposure to this compound should be kept to the lowest possible level. nj.gov

Health Surveillance: Regular health monitoring may be advisable for personnel with potential exposure to isocyanates to detect early signs of sensitization or respiratory issues. safetyresourcesblog.com

Advanced Characterization and Analytical Methodologies for 3 Methylthio Phenyl Isocyanate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group identification of 3-(Methylthio)phenyl isocyanate. These techniques provide detailed information on the molecular framework and the characteristic isocyanate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the aromatic protons. The methyl protons of the methylthio group (-SCH₃) would typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the phenyl ring would exhibit a complex multiplet pattern in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating nature of the methylthio group and the electron-withdrawing nature of the isocyanate group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methyl group (-SCH₃) is expected to resonate at a characteristic upfield chemical shift. The aromatic carbons will appear in the typical downfield region for benzene derivatives. The carbon atom attached to the isocyanate group and the carbon atom attached to the methylthio group will have their chemical shifts significantly influenced by these substituents. The isocyanate carbon (-N=C=O) itself will have a characteristic chemical shift in the downfield region of the spectrum. dtic.mil

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 7.5 | Multiplet |

| Methyl (-SCH₃) | 2.4 - 2.6 | Singlet |

| Isocyanate (-NCO) | 120 - 130 | - |

| Aromatic C | 115 - 145 | - |

| Methyl C (-SCH₃) | 15 - 20 | - |

Note: The predicted values are based on general principles and data for analogous compounds.

Infrared (IR) Spectroscopy for Isocyanate Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is that of the isocyanate (-N=C=O) group. thermofisher.com

This group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the region of 2275–2250 cm⁻¹. researchgate.netlibretexts.org This peak is highly characteristic and its presence is a strong indicator of the isocyanate functionality. Other significant absorptions in the IR spectrum of this compound would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring, and C-S stretching vibrations. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2250 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-SCH₃) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-S | Stretch | 800 - 600 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The nominal molecular weight of this compound (C₈H₇NOS) is 165 g/mol . nih.gov

In a typical electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165. The fragmentation pattern would likely involve the loss of neutral molecules or radicals. A significant fragment is often observed at m/z 132, corresponding to the loss of the SH radical followed by rearrangement, or the loss of H₂S from a rearranged molecular ion. Other potential fragmentation pathways include the loss of the isocyanate group (-NCO) or the methyl radical (-CH₃).

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 165 | [C₈H₇NOS]⁺ | - |

| 132 | [C₇H₄NO]⁺ | •SH |

| 123 | [C₈H₇S]⁺ | •NCO |

| 150 | [C₇H₄NOS]⁺ | •CH₃ |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates. However, due to their high reactivity and often poor UV absorbance, direct analysis can be challenging. Therefore, a derivatization step is typically employed to convert the isocyanate into a more stable and easily detectable derivative. nih.govresearchgate.net

Several derivatizing agents are used for this purpose, including secondary amines which react with the isocyanate to form a stable urea (B33335) derivative. nih.gov Reagents such as 1-(9-anthracenylmethyl)piperazine (MAP) and 9-(N-methylaminomethyl)anthracene (MAMA) are also utilized as they produce highly fluorescent derivatives, enabling sensitive detection. nih.govrsc.org The derivatized analyte can then be separated on a reversed-phase HPLC column and detected using a UV or fluorescence detector. researchgate.netnih.gov

Table 4: Typical HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Dibutylamine, 1-(2-Methoxyphenyl)piperazine (MOPP), 1-(9-anthracenylmethyl)piperazine (MAP) |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) or Fluorescence Detector |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Purity Assessment and Analysis

Gas Chromatography (GC) is a valuable method for assessing the purity of volatile and thermally stable compounds like this compound. It can also be used for quantitative analysis. thermofisher.com

For purity assessment, a sample of this compound is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a poly(dimethylsiloxane) or diphenyl-dimethylpolysiloxane stationary phase, is typically used. chromforum.org A flame ionization detector (FID) is commonly employed for detection.

An indirect method for determining the purity of isocyanates involves reacting the sample with an excess of a reagent like di-n-butylamine. The unreacted amine is then quantified by GC, and the amount of isocyanate is calculated by back-titration. nih.gov

Table 5: General Gas Chromatography (GC) Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization (indirect method) | Reaction with di-n-butylamine |

Crystallographic Studies of this compound Derivatives

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For derivatives of this compound, such as the corresponding ureas and thioureas formed by reaction with primary or secondary amines, X-ray crystallography would be the definitive method for structural elucidation.

Despite a thorough search of scientific databases, specific crystallographic data for derivatives of this compound could not be located. However, the crystallographic analysis of structurally related phenyl isocyanate and isothiocyanate derivatives is well-documented, offering insights into the likely structural features of their 3-(methylthio)phenyl counterparts.

For instance, studies on various substituted phenyl-thiourea derivatives reveal common structural motifs. These molecules often exhibit extensive hydrogen bonding networks, which dictate their packing in the crystal lattice. The thiourea (B124793) group, with its N-H donor and C=S acceptor sites, readily forms intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex supramolecular assemblies. nih.gov

In a study of 1-(3-chlorophenyl)-3-cyclohexylthiourea, the compound was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov Another example, 1-(1,1-dibutyl)-3-phenylthiourea, crystallized in the trigonal space group R-3:H. nih.gov These examples highlight the influence of different substituents on the crystal packing and symmetry. The presence of the methylthio group at the meta-position of the phenyl ring in derivatives of this compound would be expected to influence the crystal packing through steric effects and potential weak intermolecular interactions involving the sulfur atom.

Similarly, the crystal structures of urea derivatives are characterized by strong N-H···O hydrogen bonds, which typically lead to well-defined one- or two-dimensional hydrogen-bonded networks. The specific geometry of these networks would be influenced by the nature of the substituents on the phenyl ring.

While the absence of specific crystallographic data for derivatives of this compound is a clear gap in the current scientific literature, the established methodologies for analogous compounds provide a robust framework for any future structural investigations. The data tables below are representative of the type of information that would be generated from such studies.

Table 1: Representative Crystallographic Data for Phenyl-Thiourea Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P2₁/n | - | - | - | - | nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Trigonal | R-3:H | - | - | - | - | nih.gov |

Specific unit cell parameters were not provided in the abstract.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea |

| 1-(1,1-dibutyl)-3-phenylthiourea |

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of isocyanates is a cornerstone of polyurethane chemistry, with ongoing research focused on developing more efficient and environmentally friendly catalytic processes. rsc.orgdigitellinc.comnih.gov Traditional methods often involve hazardous reagents like phosgene (B1210022), prompting the exploration of greener alternatives. rsc.orgdigitellinc.comnih.gov

Future research on 3-(Methylthio)phenyl isocyanate could focus on:

Organometallic Catalysis: Investigating the use of transition metal complexes, such as those based on cobalt, as catalysts for the synthesis of functionalized isocyanates could lead to more efficient and selective production methods. nih.gov Organotitanium(IV) compounds have also shown promise as catalysts for the polymerization of isocyanates with functionalized side chains. acs.org

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic isocyanates is a largely unexplored area. Research into biocatalytic routes could offer highly selective and environmentally benign production methods.

Phase-Transfer Catalysis: This technique can accelerate reactions between reactants in different phases and could be applied to the synthesis of this compound to improve reaction rates and yields. rsc.orgdalalinstitute.comyoutube.commdpi.com Bifunctional phase-transfer catalysts have been successfully used for the synthesis of 2-oxazolidinones from isocyanates and epoxides. rsc.org

Catalytic Transformation: Beyond synthesis, novel catalysts could be developed to control the transformation of the isocyanate group into other valuable functionalities, expanding the synthetic utility of this compound. Iron(II) complexes, for instance, have been used as precatalysts for the hydroamination of isocyanates to produce urea (B33335) and biuret (B89757) derivatives. acs.org

Development of Green Chemistry Approaches for Production and Application

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. rsc.orgionike.commdpi.com For this compound, future research in this area could include:

Non-Phosgene Routes: A significant focus of green isocyanate synthesis is the avoidance of highly toxic phosgene. digitellinc.comnih.govacs.org Research could explore non-phosgene pathways such as the reductive carbonylation of corresponding nitro compounds or the thermal decomposition of carbamates. digitellinc.comacs.org The use of CO2 as a green carbonyl source is also a promising avenue. ionike.com

Bio-based Feedstocks: Investigating the synthesis of this compound or its precursors from renewable biological sources would align with the goals of sustainable chemistry. rsc.orgresearchgate.net

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies for this compound should aim for high atom economy.

Solvent Selection: The use of environmentally benign solvents or solvent-free reaction conditions is another critical aspect. Research could explore the use of ionic liquids or supercritical fluids for the synthesis and processing of this compound.

Investigation of Advanced Materials from this compound Derivatives

The isocyanate group is a versatile building block for a wide range of polymers, most notably polyurethanes and polyureas. port.ac.ukmdpi.com The presence of a methylthio group in this compound could impart unique properties to these materials.

Future research in materials science could focus on:

Sulfur-Containing Polyurethanes and Polyureas: The synthesis and characterization of polyurethanes and polyureas derived from this compound are of significant interest. The sulfur atom could enhance properties such as refractive index, thermal stability, and adhesion to metals. rsc.orgrsc.orgmdpi.comresearchgate.netwiley-vch.de

Self-Healing Materials: The incorporation of the thiourethane linkage has been shown to impart self-healing properties to polymers. mdpi.com Investigating the potential of this compound derivatives in the development of self-healing and recyclable materials is a promising research direction.

Biomedical Polymers: Polyurethanes are widely used in biomedical applications due to their biocompatibility and tunable properties. port.ac.ukaidic.itpatsnap.commdpi.comresearchgate.net The introduction of a sulfur-containing moiety could lead to materials with enhanced biocompatibility, biodegradability, or even antimicrobial properties. mdpi.comresearchgate.net However, the potential toxicity of degradation products would need to be carefully evaluated. aidic.it

Coatings and Adhesives: The properties of polyurethanes make them suitable for high-performance coatings and adhesives. port.ac.uk The influence of the methylthio group on the adhesion, durability, and chemical resistance of coatings and adhesives derived from this compound warrants investigation.

Further Elucidation of Biological Activities and Toxicological Profiles at Sub-lethal Doses

The biological effects of isocyanates are a critical area of study due to their reactivity. epa.govnih.gov While the acute toxicity of many isocyanates is well-documented, the effects of sub-lethal doses and the biological activities of their derivatives are less understood.

Future research should aim to:

Investigate Antimicrobial Activity: Organosulfur compounds and thiophene (B33073) derivatives have shown antimicrobial properties. nih.govfrontiersin.orgnih.govajol.infonih.govresearchgate.net It is therefore plausible that derivatives of this compound could exhibit antimicrobial activity. Screening of such derivatives against a range of microbial pathogens would be a valuable endeavor.

Assess Cytotoxicity: In vitro studies are needed to determine the cytotoxic effects of this compound and its derivatives on various cell lines. nih.govnih.gov This is particularly important for any potential biomedical applications.

Conduct In Silico Toxicological Modeling: Quantitative Structure-Toxicity Relationship (QSTR) studies can be employed to predict the toxicity of this compound and its derivatives based on their molecular structure. nih.gov This computational approach can help prioritize compounds for further experimental testing.

Examine Anti-inflammatory and Other Biological Activities: Some organosulfur compounds have demonstrated anti-inflammatory effects. frontiersin.org Exploring the potential anti-inflammatory and other pharmacological activities of derivatives of this compound could lead to the discovery of new therapeutic agents.

常见问题

Q. What are the optimal synthetic routes for 3-(methylthio)phenyl isocyanate, and how do reaction conditions influence yield?

The compound can be synthesized via thiocarbanilide derivatives using reagents like phosphorus pentoxide or iodine under controlled conditions . Alternative methods involve modifying phenylthiourea or ammonium phenyldithiocarbamate with catalysts such as copper sulfate or zinc sulfate. Reaction optimization requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis, with yields varying based on solvent purity and temperature gradients (e.g., ethanol as a solvent yields ~70% under reflux) .

Q. How is this compound characterized spectroscopically, and what key peaks indicate successful synthesis?

Key characterization includes:

- IR spectroscopy : A broad carbonyl (C=O) stretch near 1662 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.34–8.41 ppm, while ¹³C NMR confirms isocyanate (C=N) and thiomethyl (C-S) groups at δ 157.87 and 40–45 ppm, respectively .

- Mass spectrometry : Dominant fragments at m/z 147 (C₇H₇NS⁺) and 103 (C₆H₅S⁺) validate structural integrity .

Q. What safety protocols are critical when handling this compound?

The compound is moisture-sensitive and releases toxic isocyanates upon hydrolysis. Required measures include:

- Storage under inert gas (argon) at 0–6°C .

- Use of PPE (nitrile gloves, respirators) to prevent inhalation or dermal exposure, as it causes respiratory sensitization and severe eye irritation .

- Immediate neutralization of spills with dry sand or sodium bicarbonate to avoid exothermic reactions .

Advanced Research Questions

Q. How does this compound participate in regioselective coupling reactions, and what computational models predict its reactivity?

As a coupling reagent, it facilitates peptide bond formation via nucleophilic attack on the isocyanate group. Density functional theory (DFT) studies (e.g., M06-2X/6-311+G(2d,2p)) reveal that its reactivity is influenced by electrophilicity at the isocyanate carbon (EPN ≈ 0.45 e⁻) and steric effects from the methylthio substituent . Regioselectivity in heterocyclic syntheses (e.g., aminopyrazoles) is governed by electronic stabilization of intermediates, as shown in IR spectroscopic analyses .